[1,3,5]Triazine-2,4-diamine, 6-chloro-N,N'-dicycloheptyl-
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Overview
Description
[1,3,5]Triazine-2,4-diamine, 6-chloro-N,N’-dicycloheptyl- is a chemical compound with the molecular formula C₁₇H₂₈ClN₅ and a molecular weight of 337.891 g/mol . This compound belongs to the triazine family, which is characterized by a six-membered heterocyclic aromatic ring containing three nitrogen atoms. The presence of chlorine and dicycloheptyl groups makes this compound unique and potentially useful in various applications.
Preparation Methods
The synthesis of [1,3,5]Triazine-2,4-diamine, 6-chloro-N,N’-dicycloheptyl- can be achieved through several methods:
Trimerization of Nitriles: Symmetrical 1,3,5-triazines are often prepared by the trimerization of nitriles such as cyanogen chloride or cyanamide.
Pinner Triazine Synthesis: This method involves the reaction of an alkyl or aryl amidine with phosgene.
Condensation of Cyanoguanidine with Nitriles: Amine-substituted triazines, such as guanamines, are synthesized by condensing cyanoguanidine with the corresponding nitrile.
Chemical Reactions Analysis
[1,3,5]Triazine-2,4-diamine, 6-chloro-N,N’-dicycloheptyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the triazine ring.
Scientific Research Applications
[1,3,5]Triazine-2,4-diamine, 6-chloro-N,N’-dicycloheptyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other triazine derivatives.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of [1,3,5]Triazine-2,4-diamine, 6-chloro-N,N’-dicycloheptyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites in proteins and nucleic acids.
Comparison with Similar Compounds
[1,3,5]Triazine-2,4-diamine, 6-chloro-N,N’-dicycloheptyl- can be compared with other triazine derivatives such as:
Cyanuric Acid:
Cyanuric Chloride: 2,4,6-Trichloro-1,3,5-triazine is a starting material for the synthesis of various herbicides.
Properties
CAS No. |
85196-55-0 |
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Molecular Formula |
C17H28ClN5 |
Molecular Weight |
337.9 g/mol |
IUPAC Name |
6-chloro-2-N,4-N-di(cycloheptyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C17H28ClN5/c18-15-21-16(19-13-9-5-1-2-6-10-13)23-17(22-15)20-14-11-7-3-4-8-12-14/h13-14H,1-12H2,(H2,19,20,21,22,23) |
InChI Key |
NDHBZABQERFFOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC2=NC(=NC(=N2)Cl)NC3CCCCCC3 |
Origin of Product |
United States |
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